molecular formula C28H36N4O8 B1432082 Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate CAS No. 899442-96-7

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate

Cat. No.: B1432082
CAS No.: 899442-96-7
M. Wt: 556.6 g/mol
InChI Key: VWTXAWRAYLJLRB-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate is a complex organic compound that features multiple protective groups, including the carbobenzoxy (Cbz) and tert-butyloxycarbonyl (Boc) groups. These protective groups are commonly used in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate typically involves multiple steps, including the protection of amino groups and the formation of peptide bonds. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) in solvents like methanol (MeOH) or acetonitrile (CH3CN) . The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate (NaHCO3) in aqueous or organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Cbz Deprotection: Hydrogen gas (H2) over palladium on carbon (Pd/C) in methanol.

Major Products Formed

    Deprotected Amines: Removal of the Boc and Cbz groups yields the free amine, which can be further functionalized or used in subsequent synthetic steps.

Scientific Research Applications

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate is primarily used in the field of peptide synthesis. The protective groups allow for selective reactions at specific sites, facilitating the construction of complex peptide sequences. This compound is also used in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors .

Mechanism of Action

The protective groups in Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate serve to protect reactive amino groups during synthetic transformations. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Cbz group is stable under both acidic and basic conditions but can be removed via catalytic hydrogenation . These properties allow for selective deprotection and subsequent functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Fmoc-aminopentanoate: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group.

    Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Cbz-aminopentanoate: Uses the Cbz group for both protective sites.

Uniqueness

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate is unique due to its combination of Boc and Cbz protective groups, which provide versatility in synthetic applications. The Boc group can be selectively removed under acidic conditions, while the Cbz group can be removed via hydrogenation, allowing for sequential deprotection and functionalization .

Biological Activity

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate, also known by its CAS number 899442-96-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Methyl (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
  • Molecular Formula : C28H36N4O8
  • Molecular Weight : 556.61 g/mol
  • Canonical SMILES : CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the Cbz (carbobenzyloxy) groups enhances its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid transport and metabolism.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cellular functions.
  • Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy due to its structural similarities to known anticancer agents.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study examined the uptake of amino acid derivatives in glioma cells, revealing that compounds similar to this compound can enter cells via sodium-independent transport systems, which may enhance their therapeutic efficacy in tumor targeting .
  • Biodistribution Analysis :
    • In vivo studies using animal models have demonstrated favorable biodistribution profiles for similar compounds, indicating high tumor-to-brain ratios, which are critical for effective brain tumor imaging and treatment .
  • Comparative Studies :
    • Comparative analysis with established amino acid-based tracers showed that the compound could achieve higher tumor uptake than traditional substrates, suggesting its potential as a superior agent for imaging and therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor ModulationModulation of signaling pathways
Antitumor ActivityPromising results in glioma cell models
BiodistributionHigh tumor-to-brain ratios in animal studies

Properties

IUPAC Name

methyl (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O8/c1-28(2,3)40-27(36)30-22(23(33)37-4)16-11-17-29-24(31-25(34)38-18-20-12-7-5-8-13-20)32-26(35)39-19-21-14-9-6-10-15-21/h5-10,12-15,22H,11,16-19H2,1-4H3,(H,30,36)(H2,29,31,32,34,35)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTXAWRAYLJLRB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 2
Reactant of Route 2
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 3
Reactant of Route 3
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 4
Reactant of Route 4
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 5
Reactant of Route 5
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 6
Reactant of Route 6
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.